molecular formula C6H11NO4 B3269108 4-(Nitromethyl)oxan-4-ol CAS No. 50289-14-0

4-(Nitromethyl)oxan-4-ol

Cat. No.: B3269108
CAS No.: 50289-14-0
M. Wt: 161.16 g/mol
InChI Key: HVAGLCLPZYKTQQ-UHFFFAOYSA-N
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Description

4-(Nitromethyl)oxan-4-ol is an organic compound with a unique structure that includes a nitromethyl group attached to an oxan-4-ol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Nitromethyl)oxan-4-ol typically involves the nitration of oxan-4-ol derivatives. One common method is the selective nitration of oxan-4-ol using fuming nitric acid in the presence of polyphosphoric acid and a zeolite catalyst . This method provides a high yield and selectivity for the desired nitromethyl derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts and optimized reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Nitromethyl)oxan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Cerium (IV) in aqueous acetic acid with sulfuric acid as a catalyst.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Aminomethyl derivatives.

    Substitution: Various substituted oxan-4-ol derivatives.

Scientific Research Applications

4-(Nitromethyl)oxan-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Nitromethyl)oxan-4-ol involves its interaction with molecular targets through its nitromethyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and targets depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Uniqueness: 4-(Nitromethyl)oxan-4-ol is unique due to the presence of both the nitromethyl group and the oxan-4-ol ring, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.

Properties

IUPAC Name

4-(nitromethyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c8-6(5-7(9)10)1-3-11-4-2-6/h8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAGLCLPZYKTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726640
Record name 4-(Nitromethyl)oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50289-14-0
Record name 4-(Nitromethyl)oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of tetrahydro-4H-pyran-4-one (45.0 g, 449 mmol) and nitromethane (36.5 mL, 674 mmol) in ethanol (27 mL) was treated with a solution of sodium ethoxide in ethanol (2.67 M, 8.40 mL, 22.5 mmol) using the method described in Part A of Example 9. The reaction mixture was transferred to a reparatory funnel and water (450 mL) was added. The mixture was extracted with ethyl acetate (3×900 mL). The organic layers were combined, dried over MgSO4, filtered, and concentrated to a light brown oil. Ethyl acetate/hexanes was added and pale brown crystals formed that were isolated by filtration and dried to provide 4-(nitromethyl)tetrahydro-2H-pyran-4-ol (24.4 g, 34%).
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45 g
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36.5 mL
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27 mL
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8.4 mL
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450 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Nitromethyl)oxan-4-ol
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4-(Nitromethyl)oxan-4-ol
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4-(Nitromethyl)oxan-4-ol
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4-(Nitromethyl)oxan-4-ol
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4-(Nitromethyl)oxan-4-ol
Reactant of Route 6
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